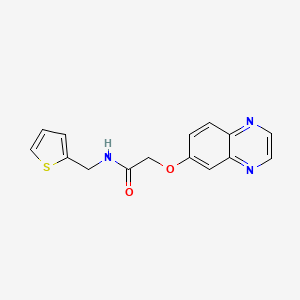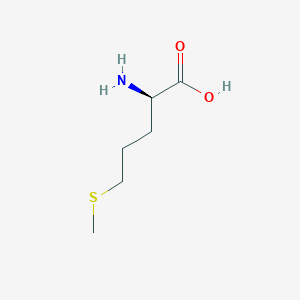
8-Chloro-2-hydrazinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, bioorganic, and industrial chemistry. The presence of a chlorine atom and a hydrazinyl group in the quinoline structure enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Chloro-2-hydrazinylquinoline can be synthesized through the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the chlorine atom at the 2-position with a hydrazinyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions, forming hydrazone derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the initial synthesis of this compound.
Aldehydes/Ketones: React with the hydrazinyl group to form hydrazones.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed:
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Substituted Quinoline Derivatives: Result from further substitution reactions involving the hydrazinyl group.
Aplicaciones Científicas De Investigación
8-Chloro-2-hydrazinylquinoline has a broad spectrum of applications in scientific research:
Medicinal Chemistry: It is used as a precursor for synthesizing various bioactive compounds with antibacterial, anticancer, antitubercular, antifungal, anti-inflammatory, antimalarial, and antimicrobial activities.
Bioorganic Chemistry: The compound’s reactivity makes it valuable for designing and synthesizing novel organic molecules with potential biological activities.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-chloro-2-hydrazinylquinoline involves its interaction with molecular targets and pathways in biological systems. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, as it can interfere with metal-dependent enzymes and pathways .
Comparación Con Compuestos Similares
7-Chloro-4-hydrazinylquinoline: Similar in structure but with the hydrazinyl group at the 4-position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a hydrazinyl group at the 8-position.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Uniqueness: 8-Chloro-2-hydrazinylquinoline is unique due to the specific positioning of the chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrazones and chelate metal ions distinguishes it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C9H8ClN3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(8-chloroquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |
Clave InChI |
ZKQMESPMTISMAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)
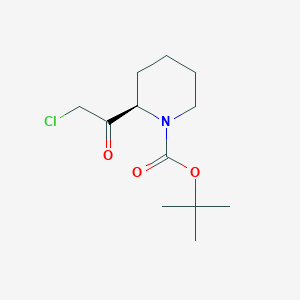

![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)
![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
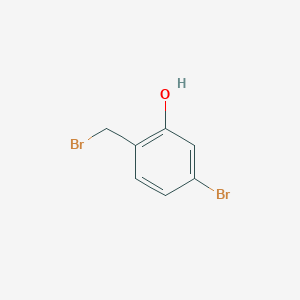
![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)
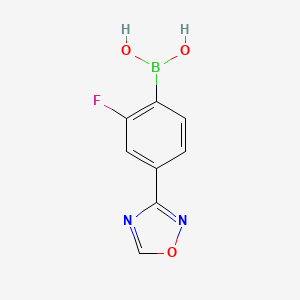
![N-{1-oxo-1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B12448198.png)
